1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene
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Overview
Description
1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene is an organic compound with the molecular formula C8H8Cl2O2 It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 3 positions, and a [(methoxymethoxy)methyl] group is attached at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene typically involves the chlorination of a suitable benzene derivative followed by the introduction of the [(methoxymethoxy)methyl] group. One common method is the electrophilic aromatic substitution reaction, where benzene is first chlorinated to form 1,3-dichlorobenzene. This intermediate is then reacted with formaldehyde and methanol under acidic conditions to introduce the [(methoxymethoxy)methyl] group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The [(methoxymethoxy)methyl] group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or modify the [(methoxymethoxy)methyl] group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used, such as 1,3-dichloro-2-(hydroxymethyl)benzene.
Oxidation: Products include 1,3-dichloro-2-formylbenzene.
Reduction: Products include 1,3-dichloro-2-methylbenzene.
Scientific Research Applications
1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene involves its interaction with molecular targets through its functional groups. The chlorine atoms and the [(methoxymethoxy)methyl] group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-methylbenzene: Similar structure but with a methyl group instead of [(methoxymethoxy)methyl].
1,3-Dichlorobenzene: Lacks the [(methoxymethoxy)methyl] group.
1,4-Dichloro-2-[(methoxymethoxy)methyl]benzene: Chlorine atoms at different positions.
Uniqueness
1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene is unique due to the presence of the [(methoxymethoxy)methyl] group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
603113-81-1 |
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Molecular Formula |
C9H10Cl2O2 |
Molecular Weight |
221.08 g/mol |
IUPAC Name |
1,3-dichloro-2-(methoxymethoxymethyl)benzene |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-6-13-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6H2,1H3 |
InChI Key |
OMOMRZGKGWZSIE-UHFFFAOYSA-N |
Canonical SMILES |
COCOCC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
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